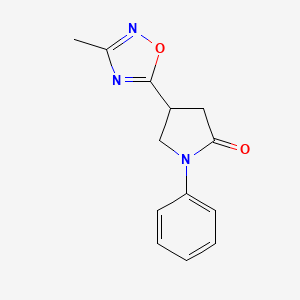

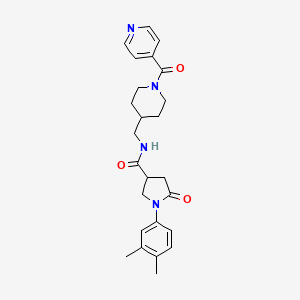

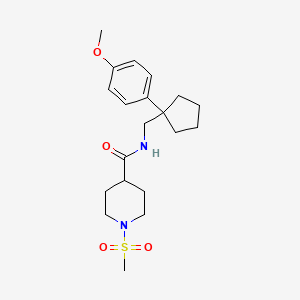

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" is a structurally complex molecule that may be related to various piperidine derivatives with potential biological activities. Piperidine derivatives are known for their wide range of pharmacological properties, including analgesic and anti-acetylcholinesterase activities . The presence of a methoxyphenyl group and a methylsulfonyl moiety in the compound suggests that it could exhibit interesting chemical and biological characteristics.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from simpler piperidine precursors. For instance, the synthesis of N-aryl piperidine analogs can be achieved by starting with 4-arylamino-4-piperidinecarboxylic acids, which are then further modified to produce potent analgesics . Similarly, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives involves starting from ethyl piperidine-4-carboxylate, followed by a series of reactions including sulfonylation and hydrazide formation . These methods could potentially be adapted for the synthesis of the compound , considering the presence of sulfonyl and carboxamide groups in its structure.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. X-ray crystallography and molecular modeling methods such as AM1 calculations can be used to determine the conformation and orientation of various substituents on the piperidine ring. For example, the study of the crystal structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide revealed an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety, which is important for its antineoplastic activity . These techniques could be applied to analyze the molecular structure of "N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" to predict its biological properties.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including cyclocondensations and hydrosilylations, which can be directed by Lewis acids or Lewis basic catalysts. For instance, piperidone enol ethers can react with benzoquinoneimine in the presence of Lewis acids to produce oxygenated carbolines . Additionally, l-Piperazine-2-carboxylic acid derived N-formamides can catalyze the hydrosilylation of N-aryl imines, with the arene sulfonyl group playing a critical role in the reaction's enantioselectivity . These reactions highlight the versatility of piperidine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of sulfonyl, carboxamide, or methoxy groups can significantly alter these properties. For example, the solvation of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide affects its crystal structure and conformation, which in turn can influence its biological activity . Understanding these properties is essential for the development of piperidine-based pharmaceuticals.

属性

IUPAC Name |

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4S/c1-26-18-7-5-17(6-8-18)20(11-3-4-12-20)15-21-19(23)16-9-13-22(14-10-16)27(2,24)25/h5-8,16H,3-4,9-15H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSSCSJKUCJURQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3005727.png)

![(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3005730.png)